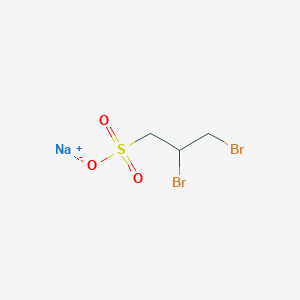
2,3-二溴丙烷-1-磺酸钠
描述
Sodium 2,3-dibromopropane-1-sulfonate is an organobromine compound with the molecular formula C3H5Br2O3S.Na. It is a derivative of propane sulfonic acid where two hydrogen atoms on the propane chain are replaced by bromine atoms. This compound is known for its use as an intermediate in the synthesis of other chemical compounds, particularly in the pharmaceutical and chemical industries.
科学研究应用
Sodium 2,3-dibromopropane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 2,3-dibromopropane-1-sulfonate is typically synthesized through the addition reaction of sodium allyl sulfonate with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the allyl group, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of sodium 2,3-dibromopropane-1-sulfonate involves the following steps:
Raw Materials: Sodium allyl sulfonate and bromine are the primary raw materials.
Reaction: The bromination reaction is conducted in a suitable solvent, such as water or an organic solvent, at a controlled temperature.
Purification: The crude product is purified through crystallization or other separation techniques to obtain the pure sodium 2,3-dibromopropane-1-sulfonate.
化学反应分析
Types of Reactions: Sodium 2,3-dibromopropane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiol groups.
Reduction: The compound can be reduced to form 2,3-dihydroxypropane-1-sulfonate.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Major Products:
Nucleophilic Substitution: Products include 2,3-dihydroxypropane-1-sulfonate, 2,3-diaminopropane-1-sulfonate, and 2,3-dithiopropane-1-sulfonate.
Reduction: The major product is 2,3-dihydroxypropane-1-sulfonate.
Elimination: The major product is 2-bromo-3-propene-1-sulfonate.
作用机制
The mechanism of action of sodium 2,3-dibromopropane-1-sulfonate involves its reactivity with nucleophiles and its ability to undergo substitution and elimination reactions. The bromine atoms in the compound are highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
相似化合物的比较
Sodium 2,3-dibromopropane-1-sulfonate can be compared with other similar compounds such as:
Sodium 2,3-dimercaptopropane-1-sulfonate (DMPS): DMPS is used as a chelating agent for heavy metal detoxification. Unlike sodium 2,3-dibromopropane-1-sulfonate, DMPS contains thiol groups instead of bromine atoms.
Sodium 2,3-dichloropropane-1-sulfonate: This compound has chlorine atoms instead of bromine atoms and exhibits different reactivity and applications.
Sodium 2,3-dihydroxypropane-1-sulfonate: This compound has hydroxyl groups instead of bromine atoms and is used in different biochemical applications.
The uniqueness of sodium 2,3-dibromopropane-1-sulfonate lies in its specific reactivity due to the presence of bromine atoms, making it a valuable intermediate in various chemical syntheses.
属性
IUPAC Name |
sodium;2,3-dibromopropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2O3S.Na/c4-1-3(5)2-9(6,7)8;/h3H,1-2H2,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAUHUZPWAXLDY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635588 | |
| Record name | Sodium 2,3-dibromopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51116-03-1 | |
| Record name | Sodium 2,3-dibromopropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


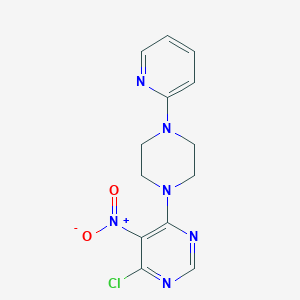

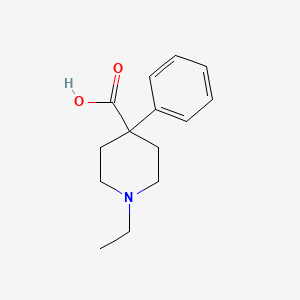

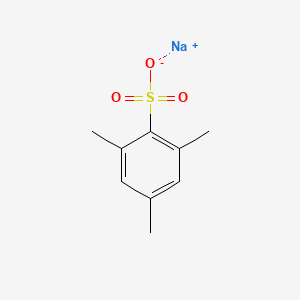
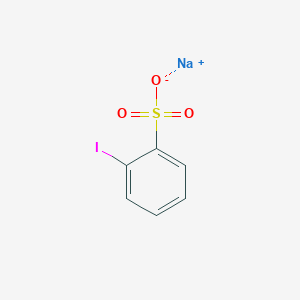

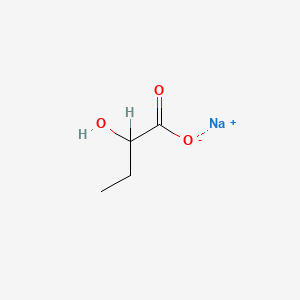

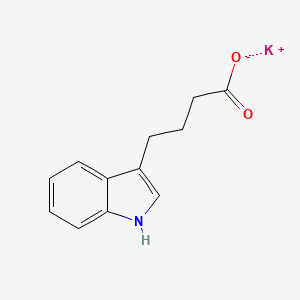
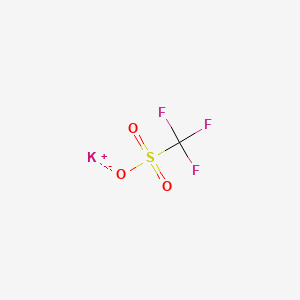
![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)


